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Compound of Interest

Compound Name: 5-Bromo-2,4-difluorobenzaldehyde

Cat. No.: B1291822 Get Quote

An In-depth Technical Guide to 5-Bromo-2,4-difluorobenzaldehyde: Properties, Synthesis,

and Applications in Drug Discovery

Abstract
5-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a

critical building block in modern organic synthesis and medicinal chemistry. Its unique

substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine

atom, imparts distinct chemical properties that are highly valuable for constructing complex

molecular architectures. This guide provides a comprehensive technical overview of 5-Bromo-
2,4-difluorobenzaldehyde, including its definitive molecular weight and physicochemical

properties. It further delves into its synthetic considerations, key applications as a versatile

intermediate in the development of novel therapeutics—particularly in the burgeoning field of

targeted protein degradation—and protocols for its safe handling and use in a research setting.

This document is intended for researchers, chemists, and drug development professionals who

utilize advanced chemical intermediates.

Core Molecular and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its

fundamental properties. The molecular weight, structure, and physical characteristics of 5-
Bromo-2,4-difluorobenzaldehyde dictate its reactivity, solubility, and handling requirements.

Definitive Molecular Weight
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While various commercial sources may list slightly different values, the precise molecular

weight of 5-Bromo-2,4-difluorobenzaldehyde, derived from its molecular formula C₇H₃BrF₂O,

is 221.00 g/mol . This is calculated using the isotopic masses of the most common isotopes of

its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen

(O).

Molecular Formula: C₇H₃BrF₂O[1]

This precise molecular weight is critical for stoichiometric calculations in reaction planning and

for accurate mass spectrometry analysis of derivative compounds.

Physicochemical Data Summary
The key properties of 5-Bromo-2,4-difluorobenzaldehyde are summarized in the table below

for quick reference. These data are essential for designing experiments, choosing appropriate

solvent systems, and ensuring safe storage.
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Property Value Source(s)

CAS Number 473416-91-0 [1]

Molecular Weight 221.00 g/mol [1]

Appearance White crystalline powder [2]

Melting Point 80-85 °C [2]

Purity Typically ≥97% [1]

Solubility

Soluble in non-polar and

slightly polar organic solvents

(e.g., hexanes, ethyl acetate)

[2]

Storage Conditions
2-8°C, under an inert

atmosphere (e.g., Nitrogen)
[1][3]

SMILES String O=CC1=CC(Br)=C(F)C=C1F [1]

InChI Key

MMFGGDVQLQQQRX-

UHFFFAOYSA-N (for related

5-Bromo-2-

fluorobenzaldehyde)

[4]

Synthesis and Reaction Chemistry
The strategic placement of fluoro, bromo, and aldehyde functionalities makes 5-Bromo-2,4-
difluorobenzaldehyde a versatile synthetic intermediate. The aldehyde group serves as a

handle for forming C-N or C-C bonds, while the bromine atom is primed for cross-coupling

reactions.

Synthetic Considerations
The synthesis of halogenated benzaldehydes often involves electrophilic aromatic substitution

on a substituted benzene ring or ortho-lithiation followed by formylation. A plausible synthetic

route to 5-Bromo-2,4-difluorobenzaldehyde starts from 1-bromo-3,5-difluorobenzene. This

approach leverages the directing effects of the existing substituents to introduce the aldehyde

group. A general, analogous procedure involves the following key transformations:
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Directed Ortho-Metalation: The starting material, a substituted halobenzene, is treated with a

strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous

aprotic solvent like THF. This deprotonates the aromatic ring at the position ortho to one of

the fluorine atoms.

Formylation: A formylating agent, such as N,N-dimethylformamide (DMF) or methyl formate,

is then added to the lithiated intermediate.[1]

Aqueous Workup: The reaction is quenched with an aqueous solution to hydrolyze the

intermediate and yield the final aldehyde product.

Purification: The crude product is then purified, typically by column chromatography or

recrystallization, to achieve the desired high purity (≥97%).

This methodology provides a reliable pathway to such multi-substituted aromatic aldehydes, a

process crucial for ensuring a consistent supply of this key building block.[5]

Key Reactions and Mechanistic Insights
The utility of 5-Bromo-2,4-difluorobenzaldehyde stems from its ability to participate in a

variety of high-yield chemical transformations:

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like

Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of

aryl, alkynyl, or amino groups at the 5-position, a cornerstone of modern pharmaceutical

synthesis.

Reductive Amination: The aldehyde group is a classic electrophile for forming imines with

primary or secondary amines, which can then be reduced to form stable C-N bonds. This is

one of the most robust methods for introducing substituted amine moieties.

Wittig and Related Reactions: The aldehyde can be converted into alkenes through reactions

with phosphorus ylides, providing a route to extend carbon chains.

The two fluorine atoms have a profound electronic effect on the molecule. They are strongly

electron-withdrawing, which increases the reactivity of the C-Br bond towards oxidative addition

in Pd(0) catalytic cycles and enhances the electrophilicity of the aldehyde carbon.
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Applications in Drug Discovery and Development
Halogenated organic compounds are ubiquitous in pharmaceuticals due to their ability to

modulate key drug properties like metabolic stability and binding affinity.[6] 5-Bromo-2,4-
difluorobenzaldehyde is a prime example of an intermediate used to construct novel

therapeutic agents.

Intermediate for Active Pharmaceutical Ingredients
(APIs)
This compound serves as a key starting material for multi-step syntheses of complex APIs. Its

pre-installed bromine and aldehyde handles allow for sequential, regioselective modifications,

building molecular complexity efficiently. It is particularly valuable in the synthesis of

compounds targeting cancer and inflammatory diseases.[2]

Building Block for Targeted Protein Degraders
(PROTACs)
A cutting-edge application for this molecule is in the synthesis of PROTACs (Proteolysis-

Targeting Chimeras). Targeted protein degradation is a revolutionary therapeutic strategy that

uses small molecules to eliminate disease-causing proteins from the cell.

PROTACs are bifunctional molecules composed of three parts:

A ligand that binds to the target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A linker connecting the two ligands.[7]

5-Bromo-2,4-difluorobenzaldehyde is classified as a "degrader building block". It can be

elaborated into either the target-binding ligand or a portion of the linker system. The C-Br bond

is an ideal attachment point for coupling to the rest of the PROTAC molecule, making it an

efficient component for building libraries of potential degrader candidates for screening.[8] This

approach has the potential to address protein targets previously considered "undruggable" by

traditional inhibitor-based drugs.
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Experimental Protocol: Suzuki Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction

using 5-Bromo-2,4-difluorobenzaldehyde. The causality for each step is explained to ensure

reproducibility and understanding.

Objective: To synthesize 5-aryl-2,4-difluorobenzaldehyde.

Materials:

5-Bromo-2,4-difluorobenzaldehyde (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Nitrogen or Argon gas supply

Standard laboratory glassware

Procedure:

Inert Atmosphere Setup: Assemble a round-bottom flask with a condenser and ensure it is

oven-dried and cooled under a stream of inert gas (N₂ or Ar).

Causality: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to

oxygen. An inert atmosphere prevents catalyst oxidation and degradation, which would

otherwise halt the catalytic cycle and lead to reaction failure.

Reagent Addition: To the flask, add 5-Bromo-2,4-difluorobenzaldehyde, the arylboronic

acid, and the base.

Causality: The base is crucial for the transmetalation step of the Suzuki cycle, where the

organic group is transferred from boron to the palladium center. Carbonate bases are
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effective and generally do not interfere with the aldehyde functionality.

Solvent Degassing: Add the dioxane/water solvent mixture. Degas the solution thoroughly by

bubbling inert gas through it for 15-20 minutes or by using a freeze-pump-thaw technique.

Causality: Solvents can dissolve significant amounts of oxygen. Degassing is a critical

step to remove dissolved O₂, further protecting the catalyst and ensuring a successful

reaction.

Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive

pressure of inert gas.

Causality: The catalyst is added last to the fully prepared, deoxygenated system to

maximize its active lifetime.

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality: The elevated temperature provides the necessary activation energy for the key

steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with

ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography.

Causality: The aqueous workup removes the inorganic base and boronic acid byproducts.

Column chromatography separates the desired product from unreacted starting materials

and catalyst residues.

Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the Suzuki coupling protocol described

above, a common workflow for utilizing 5-Bromo-2,4-difluorobenzaldehyde.
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Phase 1: Reaction Setup

Phase 2: Synthesis

Phase 3: Isolation

1. Assemble & Inert Glassware

2. Add Reactants & Base
(Aldehyde, Boronic Acid, K₂CO₃)

3. Add & Degas Solvent

4. Add Pd Catalyst

5. Heat Reaction (80-100 °C)

6. Monitor by TLC/LC-MS

7. Aqueous Workup

8. Column Chromatography

Final Product:
5-Aryl-2,4-difluorobenzaldehyde

Click to download full resolution via product page

Caption: Workflow for a Suzuki cross-coupling reaction.
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Safety and Handling
As with any halogenated organic compound, proper safety protocols must be observed when

handling 5-Bromo-2,4-difluorobenzaldehyde.

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335).

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles

(eyeshields), chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood

to avoid inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials. The recommended storage temperature is between 2-8°C under an inert

atmosphere to maintain its purity and stability.[1][3][4]

By adhering to these guidelines, researchers can safely and effectively utilize this valuable

reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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